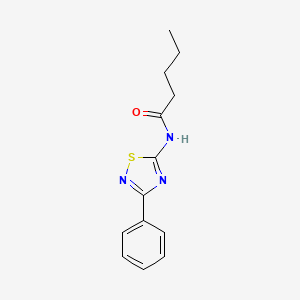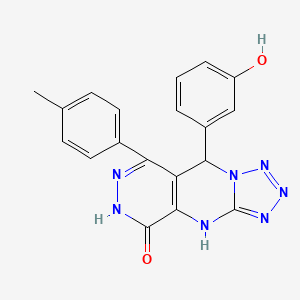
N-(3-phenyl-1,2,4-thiadiazol-5-yl)pentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-phenyl-1,2,4-thiadiazol-5-yl)pentanamide is a chemical compound with the following structure:
Structure: C15H11N3OS
It belongs to the class of thiadiazole derivatives and contains a phenyl group attached to a thiadiazole ring . This compound exhibits interesting properties due to its unique structural features.
Preparation Methods
Synthetic Routes:: Several synthetic routes exist for the preparation of N-(3-phenyl-1,2,4-thiadiazol-5-yl)pentanamide. One common approach involves the reaction of 3-phenyl-1,2,4-thiadiazole-5-amine with pentanoyl chloride . The reaction proceeds as follows:
Acylation Reaction:
Industrial Production Methods:: Industrial-scale production typically involves optimization of reaction conditions, purification, and scalability. Solvent choice, temperature, and catalysts play crucial roles in achieving high yields.
Chemical Reactions Analysis
Reactions:: N-(3-phenyl-1,2,4-thiadiazol-5-yl)pentanamide can undergo various chemical reactions, including:
Oxidation: Oxidation of the thiazole ring or the phenyl group.
Reduction: Reduction of the amide or other functional groups.
Substitution: Substitution reactions at the phenyl or thiadiazole positions.
Oxidation: Typically performed using oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Various nucleophiles (e.g., amines, thiols) can replace functional groups.
Major Products:: The major products depend on the specific reaction conditions. For example:
- Oxidation may yield sulfoxides or sulfones.
- Reduction could lead to primary amines.
- Substitution may result in various derivatives.
Scientific Research Applications
N-(3-phenyl-1,2,4-thiadiazol-5-yl)pentanamide finds applications in:
Medicinal Chemistry: As a potential drug scaffold due to its diverse reactivity.
Biochemistry: Studying enzyme inhibition or receptor binding.
Materials Science: Incorporation into polymers or materials with specific properties.
Mechanism of Action
The compound’s mechanism of action likely involves interactions with specific molecular targets. Further research is needed to elucidate these pathways fully.
Comparison with Similar Compounds
Properties
Molecular Formula |
C13H15N3OS |
|---|---|
Molecular Weight |
261.34 g/mol |
IUPAC Name |
N-(3-phenyl-1,2,4-thiadiazol-5-yl)pentanamide |
InChI |
InChI=1S/C13H15N3OS/c1-2-3-9-11(17)14-13-15-12(16-18-13)10-7-5-4-6-8-10/h4-8H,2-3,9H2,1H3,(H,14,15,16,17) |
InChI Key |
LBNOCCCQCMETDL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)NC1=NC(=NS1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[4-(4-tert-butylphenyl)-5-cyano-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B11377751.png)

![4-ethoxy-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B11377768.png)
![N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-2-(2-methylphenoxy)acetamide](/img/structure/B11377772.png)
![1-(4-ethoxyphenyl)-4-oxo-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1,4-dihydropyridazine-3-carboxamide](/img/structure/B11377778.png)
![N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide](/img/structure/B11377782.png)
![2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B11377800.png)
![N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]propanamide](/img/structure/B11377802.png)
![2-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-[2-(2-fluorophenyl)ethyl]acetamide](/img/structure/B11377823.png)
![N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B11377826.png)

![N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-chloro-2-[(4-methylbenzyl)sulfanyl]pyrimidine-4-carboxamide](/img/structure/B11377830.png)

![N-(4-fluorobenzyl)-2-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide](/img/structure/B11377840.png)
